2-Aminopurine dihydrochloride
Overview
Description
2-Aminopurine dihydrochloride is a purine analog that acts as a protein kinase inhibitor. It is a fluorescent analog of guanosine and adenosine, widely used as a fluorescence-decay-based probe of DNA structure. This compound is known for its ability to incorporate into DNA, altering the structure and dynamics of nucleic acids .
Mechanism of Action
Target of Action
2-Aminopurine dihydrochloride, a purine analog of guanine and adenine, is a widely used fluorescence-decay-based probe of DNA structure . It is a protein kinase inhibitor that can alter cell cycle checkpoints . It has been used to probe nucleic acid structure and dynamics . It has been demonstrated that this compound inhibits PITSLREβ1 protein kinase activity .
Mode of Action
This compound acts as a protein kinase inhibitor . It most commonly pairs with thymine as an adenine-analogue, but can also pair with cytosine as a guanine-analogue . For this reason, it is sometimes used in the laboratory for mutagenesis . The introduction of polar substitution at the C-6 position of purine would be beneficial for CDK2 inhibition .
Biochemical Pathways
This compound can alter checkpoints in the phases of the cell cycle . It can alter cells to enter mitosis in S-phase arrested cells incorrectly and override a γ radiation induced G2 block . It has been used to probe nucleic acid structure and dynamics .
Result of Action
This compound is a mutagen that can incorporate into DNA . It has been used as a fluorescent probe . Studies indicate that it can alter checkpoints in the phases of the cell cycle . It can alter cells to enter mitosis in S-phase arrested cells incorrectly and override a γ radiation induced G2 block .
Action Environment
This compound is extremely sensitive to the environment . Its unique photophysical properties and sensitivity to environmental changes make it a useful tool for understanding nucleic acid dynamics and DNA-protein interactions . In dsDNA, the fluorescence of this compound can be almost completely quenched; however, in ssDNA, its fluorescence can be partially recovered .
Biochemical Analysis
Biochemical Properties
2-Aminopurine dihydrochloride interacts with various biomolecules, including enzymes and proteins. It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry . When this compound is inserted into an oligonucleotide, its fluorescence is highly quenched by stacking with the natural bases .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its influence on DNA structure. It has been used to probe nucleic acid structure and dynamics .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the double-stranded RNA-dependent protein kinase, protein kinase R, whose activity mediates antiviral defense and participates in toll-like receptor signaling .
Temporal Effects in Laboratory Settings
It is known that incorporating this compound into DNA quenches its fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: A novel synthetic approach to 2-aminopurine involves the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and subsequent cyclization into 2-aminopurine . This method utilizes aminotetrazole and nitropyrimidine as key reagents .
Industrial Production Methods: Industrial production methods for 2-aminopurine dihydrochloride typically involve the hydrogenation of nitropyrimidine derivatives under specific conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopurine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with altered functional groups, while reduction can lead to the formation of dihydropurine derivatives .
Scientific Research Applications
2-Aminopurine dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Adenine: A natural purine base that differs from 2-aminopurine only in the position of the exocyclic amine group.
Guanine: Another natural purine base with structural similarities to 2-aminopurine.
2,6-Diaminopurine: An analog of adenine that can be incorporated into nucleic acids by polymerases.
Uniqueness: 2-Aminopurine dihydrochloride is unique due to its high fluorescence intensity compared to adenine and its ability to act as a sensitive probe for studying nucleic acid structure and dynamics .
Biological Activity
2-Aminopurine dihydrochloride (2-AP) is a purine analog that has garnered significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2-AP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
2-Aminopurine is structurally similar to adenine, with an amino group at the 2-position of the purine ring. Its chemical formula is CHClN, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions.
2-AP functions primarily as an inhibitor of various enzymes and cellular processes:
- CDK2 Inhibition : 2-AP derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, particularly in cancer cells. For instance, a derivative named compound 11l exhibited an IC value of 19 nM against CDK2, demonstrating significant selectivity over other CDKs and showing anti-proliferative activity in triple-negative breast cancer (TNBC) cells .
- RNA Interaction : 2-AP acts as a fluorescent probe for studying RNA dynamics. It can be incorporated into RNA structures, allowing researchers to investigate RNA conformational changes and interactions with ligands. For example, studies utilizing 2-AP have shown its ability to enhance fluorescence signals upon binding with specific RNA sequences, providing insights into RNA structure-function relationships .
- Antiviral Activity : The compound has also been explored for its antiviral properties, particularly against HIV. The interaction between 2-AP and the trans-activator responsive region (TAR) of viral RNA has been characterized using fluorescence-based assays, revealing its potential as an antiviral agent .
Table 1: Summary of Biological Activities of this compound
Case Study: CDK2 Inhibition in Cancer Therapy
In a study focused on developing selective CDK inhibitors, researchers designed a series of 2-aminopurine derivatives that showed promising results against CDK2. The lead compound, 11l , demonstrated not only potent inhibition but also synergistic effects when combined with chemotherapy agents in treating TNBC . This highlights the therapeutic potential of 2-AP derivatives in oncology.
Case Study: RNA Dynamics
Research utilizing 2-AP as a fluorescent probe has revealed critical insights into RNA conformational dynamics. By examining how 2-AP fluorescence changes upon binding to various RNA structures, scientists have been able to distinguish between different local RNA environments and their accessibility to solvents . This technique has implications for understanding RNA folding and function in cellular processes.
Properties
IUPAC Name |
7H-purin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696517 | |
Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76124-64-6 | |
Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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